molecular formula C24H27NO2 B11586376 cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone

cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone

Cat. No.: B11586376
M. Wt: 361.5 g/mol
InChI Key: CYDKGTHJBFJVNV-UHFFFAOYSA-N
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Description

Cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a cyclohexyl group, a phenoxypropyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Attachment of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with phenol in the presence of a base.

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Final Coupling Step: The final step involves the coupling of the phenoxypropyl-substituted indole with the cyclohexyl group through a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Gene Expression Modulation: The compound can modulate the expression of specific genes, affecting cellular functions and processes.

Comparison with Similar Compounds

Cyclohexyl[1-(3-phenoxypropyl)-1H-indol-3-yl]methanone can be compared with other similar compounds, such as:

    Cyclohexyl[1-(3-phenylpropyl)-1H-indol-3-yl]methanone: Similar structure but with a phenylpropyl group instead of a phenoxypropyl group.

    Cyclohexyl[1-(3-methoxypropyl)-1H-indol-3-yl]methanone: Similar structure but with a methoxypropyl group instead of a phenoxypropyl group.

    Cyclohexyl[1-(3-chloropropyl)-1H-indol-3-yl]methanone: Similar structure but with a chloropropyl group instead of a phenoxypropyl group.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

cyclohexyl-[1-(3-phenoxypropyl)indol-3-yl]methanone

InChI

InChI=1S/C24H27NO2/c26-24(19-10-3-1-4-11-19)22-18-25(23-15-8-7-14-21(22)23)16-9-17-27-20-12-5-2-6-13-20/h2,5-8,12-15,18-19H,1,3-4,9-11,16-17H2

InChI Key

CYDKGTHJBFJVNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4

Origin of Product

United States

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